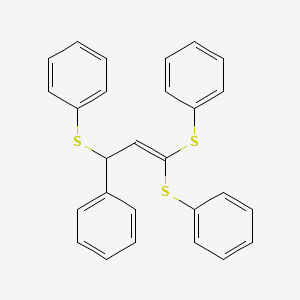
(1,3,3-Tris(phenylthio)-2-propenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3,3-Tris(phenylthio)-2-propenyl)benzene is a chemical compound with the molecular formula C21H18S3. It is a colorless to pale yellow liquid primarily used as a reactant in organic synthesis . The compound is known for its unique structure, which includes three phenylthio groups attached to a propenylbenzene backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Tris(phenylthio)-2-propenyl)benzene typically involves the reaction of thiophenol with a suitable propenylbenzene derivative. One common method includes the deprotonation of thiophenol using a strong base like lithium di-isopropylamide, followed by the addition of the propenylbenzene derivative . The reaction is usually carried out under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: (1,3,3-Tris(phenylthio)-2-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like alkoxides or amines, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated propenylbenzene derivatives.
Substitution: Various substituted propenylbenzene derivatives.
科学研究应用
(1,3,3-Tris(phenylthio)-2-propenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,3,3-Tris(phenylthio)-2-propenyl)benzene involves its interaction with various molecular targets. The phenylthio groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
相似化合物的比较
- (E)-1-phenyl-3,3-bis(phenylthio)propene
- 2-bromo-1,1,3-tris(phenylthio)propane
- 1,1,3-tris(phenylthio)hepta-1,6-diene
Comparison: (1,3,3-Tris(phenylthio)-2-propenyl)benzene is unique due to the presence of three phenylthio groups attached to a propenylbenzene backbone. This structure imparts distinct chemical properties, such as increased reactivity and the ability to undergo multiple types of chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and potential biological activities .
生物活性
(1,3,3-Tris(phenylthio)-2-propenyl)benzene, with the CAS number 71341-82-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on existing research.
- Molecular Formula : C27H22S3
- Molecular Weight : 442.66 g/mol
- Structure : The compound features a central propenyl group with three phenylthio substituents, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophenols with propenyl derivatives. The specific synthetic routes and conditions can vary, but the overall aim is to achieve high yields and purity of the final product.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study highlighted that related chalcone derivatives demonstrated high cytotoxic activity against MCF-7 breast cancer cells using the MTT assay. These compounds showed more pronounced effects than the reference drug Tamoxifen .
- The mechanism of action for these compounds often involves inducing apoptosis in cancer cells, which is facilitated by their structural motifs that allow for interaction with cellular targets .
Antioxidant Activity
Chalcone derivatives are also known for their antioxidant properties. The presence of multiple phenylthio groups enhances electron donation capabilities, which can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in cells, thereby potentially preventing cancer progression .
Other Biological Activities
Beyond anticancer effects, this compound and its analogs have been explored for:
Case Studies and Research Findings
属性
CAS 编号 |
71341-82-7 |
|---|---|
分子式 |
C27H22S3 |
分子量 |
442.7 g/mol |
IUPAC 名称 |
[3-phenyl-1,3-bis(phenylsulfanyl)prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C27H22S3/c1-5-13-22(14-6-1)26(28-23-15-7-2-8-16-23)21-27(29-24-17-9-3-10-18-24)30-25-19-11-4-12-20-25/h1-21,26H |
InChI 键 |
MRGBBEYTMXDJGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C=C(SC2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















